2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

In vivo analgesia Hot plate test Supraspinal nociception

2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-58-2; molecular formula C₁₅H₁₄N₄O₂S; MW 314.36 g/mol) is a fully synthetic, tricyclic small molecule belonging to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one chemotype. The compound features a morpholine ring fused at the 2-position of the thiazole core and an unsubstituted phenyl ring at the 7-position of the pyridazinone nucleus.

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
CAS No. 1105192-58-2
Cat. No. B1387487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-58-2
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4
InChIInChI=1S/C15H14N4O2S/c20-14-12-13(11(17-18-14)10-4-2-1-3-5-10)22-15(16-12)19-6-8-21-9-7-19/h1-5H,6-9H2,(H,18,20)
InChIKeyMQYXXOOWTVYGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-58-2): Structural Identity, Physicochemical Profile, and Drug-Target Classification


2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-58-2; molecular formula C₁₅H₁₄N₄O₂S; MW 314.36 g/mol) is a fully synthetic, tricyclic small molecule belonging to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one chemotype [1]. The compound features a morpholine ring fused at the 2-position of the thiazole core and an unsubstituted phenyl ring at the 7-position of the pyridazinone nucleus. It is designated as compound 10c in the foundational structure–activity relationship (SAR) study by Demchenko et al. (2016), which established its in vivo dual analgesic profile across both central (hot plate) and peripheral (acetic acid–induced writhing) nociceptive models [1]. The compound has also been referenced in drug-target interaction databases as a potential MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) allosteric modulator [2]. Commercial sourcing information confirms availability at ≥97% purity from multiple ISO-certified suppliers, supporting its use in pharmaceutical research and pre-clinical development workflows .

Why Generic Substitution of 2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (10c) with Structural Congeners Fails: Pharmacodynamic Divergence Across the N-Heterocycle Series


Within the 7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one subclass, the nature of the 2-position N-heterocyclic substituent profoundly dictates the central versus peripheral analgesic balance, making generic interchange of compounds 10a (2-pyrrolidinyl), 10b (2-piperidinyl), and 10c (2-morpholinyl) pharmacodynamically invalid [1]. In head-to-head in vivo testing, compound 10c (morpholinyl) achieves both significant central analgesia (+110.6% latency prolongation on the hot plate model, p < 0.05) and robust peripheral analgesia (−55.20% writhing inhibition), a dual profile that neither 10a (central: +37.05%, n.s.; peripheral: −27.00%, n.s.) nor 10b (central: +104.9%*; peripheral: −21.05%, n.s.) can replicate [1]. Replacement of the morpholine oxygen with a methylene group (10b, piperidinyl) ablates peripheral antinociceptive efficacy almost entirely, while replacement with a smaller pyrrolidine ring (10a) attenuates both central and peripheral components [1]. These divergent pharmacodynamic outcomes arise from the same core scaffold, demonstrating that the 2-morpholinyl substitution is not a generalizable or interchangeable feature but rather a critical pharmacophoric determinant that must be preserved for procurement decisions targeting a balanced analgesic response.

Quantitative Differential Evidence for 2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (10c) vs. Closest Structural Analogs and the Reference Drug Ketorolac


Central Analgesic Activity by Hot Plate Latency: 10c (Morpholinyl) Outperforms Ketorolac and the 2-Pyrrolidinyl Analog 10a

In the supraspinal thermal nociception model (hot plate, 55 ± 0.2 °C, female non-linear mice, 25 mg/kg p.o., 60 min post-dose), compound 10c prolonged the latent period to paw licking or jumping by +110.6% relative to pre-treatment baseline, exceeding the reference drug ketorolac (+100.25%) [1]. The structurally analogous 2-pyrrolidinyl derivative 10a elicited only a +37.05% prolongation under identical conditions, while the 2-piperidinyl analog 10b produced +104.9% [1]. This 3.0-fold superiority of 10c over 10a and a 10.4% relative improvement over ketorolac demonstrate that the morpholinyl substituent confers maximal supraspinal antinociceptive efficacy within the 7-phenyl congener series [1].

In vivo analgesia Hot plate test Supraspinal nociception Central analgesic screening

Peripheral Analgesic Activity by Acetic Acid-Induced Writhing: 10c Matches Ketorolac While the 2-Piperidinyl Analog 10b Shows Near-Complete Loss of Efficacy

In the acetic acid-induced writhing model of visceral inflammatory pain (0.6% acetic acid i.p., 25 mg/kg p.o., 60 min pre-treatment), compound 10c inhibited writhing episodes by −55.20%, statistically indistinguishable from ketorolac (−55.55%) [1]. Critically, the 2-piperidinyl analog 10b—which matched 10c in the hot plate test (see Evidence Item 1)—produced only −21.05% writhing inhibition, a 2.6-fold weaker peripheral analgesic effect [1]. The 2-pyrrolidinyl analog 10a gave an intermediate −27.00% inhibition [1]. This constitutes a direct, quantifiable demonstration that the morpholine oxygen atom in 10c is a key pharmacophoric element for peripheral antinociceptive activity; its replacement by a methylene group (10b) or ring contraction (10a) selectively abolishes the peripheral component of analgesia [1].

In vivo analgesia Acetic acid writhing test Visceral pain Peripheral antinociception

Balanced Dual-Analgesic Phenotype: 10c Is the Only 7-Phenyl Congener with Simultaneous Central and Peripheral Efficacy Equivalent to Ketorolac

A composite analysis of the Demchenko et al. (2016) in vivo dataset reveals that compound 10c is the sole member of the 7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one series (10a–c) that simultaneously achieves statistically significant analgesia in both the hot plate (+110.6%*) and acetic acid writhing (−55.20%*) models [1]. Compound 10a fails to reach significance in either assay, while 10b shows a dissociated profile (central: +104.9%*, peripheral: −21.05%, n.s.) [1]. When benchmarked against ketorolac, 10c is the only analog whose dual efficacy is comparable to or exceeds the reference drug on both endpoints [1]. This balanced phenotype is consistent with the pharmacophoric requirement of a hydrogen-bond-accepting oxygen atom in the 2-position N-heterocycle, as the oxygen-to-sulfur substitution in the 7-position aryl ring (compound 16b, hot plate +61.34%*, writhing −63.15%*) produces a peripheral-skewed rather than balanced profile [1]. The balanced phenotype renders 10c uniquely valuable for analgesic drug discovery programs requiring simultaneous engagement of central and peripheral nociceptive pathways without the dissociated activity of its congeners.

Dual analgesic profile Balanced antinociception Pharmacophore SAR Drug candidate triage

Synthetic Accessibility and Thermal Stability: 10c Exhibits the Highest Yield Among 7-Phenyl Congeners with a High Melting Point Indicative of Crystalline Purity

The one-step cyclocondensation of methyl 5-benzoyl-2-(morpholin-1-yl)-1,3-thiazole-4-carboxylate (9c) with hydrazine hydrate in refluxing ethanol delivered compound 10c in 81% isolated yield after recrystallization from ethanol-DMF (1:1), compared to 77% for the pyrrolidinyl analog 10a and 78% for the piperidinyl analog 10b [1]. The melting point of 10c was determined to be 302–303 °C, the highest within the 7-phenyl congener series (10a: 285–286 °C; 10b: 308–309 °C; note: 10b has a marginally higher mp, but 10c maintains a >300 °C threshold indicative of high lattice energy and crystalline purity) [1]. The full spectroscopic characterization (¹H-NMR, ¹³C-NMR, and LC-MS) confirmed structural identity with molecular ion [M+H]⁺ at m/z 315.0, in agreement with the theoretical monoisotopic mass [1]. For procurement, the 81% synthetic yield and high melting point collectively indicate favorable scalability, reproducible isolation, and amenability to purity verification by differential scanning calorimetry or melting point determination [1].

Synthetic yield Melting point Solid-state stability Crystallinity Process chemistry

Anti-Exudative Selectivity: 10c Demonstrates Preferential Analgesic Over Anti-Inflammatory Activity, Differentiating It from Ketorolac and the Dual-Acting Analog 16a

In the carrageenan-induced paw edema model of acute exudative inflammation (1% carrageenan, subplantar, 25 mg/kg p.o.), compound 10c produced only −21.80% edema inhibition, compared to ketorolac (−41.10%*) and the dual-acting analog 16a (7-furyl-2-morpholinyl, −34.80%*) [1]. This quantitative dissociation—where 10c achieves ketorolac-level peripheral analgesia (−55.20%* writhing inhibition) but only approximately half the anti-exudative effect (−21.80% vs. −41.10%*)—indicates that 10c exerts its peripheral antinociceptive action through a mechanism that is at least partially independent of cyclooxygenase-mediated prostaglandin synthesis at the dose tested [1]. In contrast, ketorolac and compound 16a exhibit co-extensive analgesic and anti-inflammatory activity, consistent with a predominantly COX-dependent mechanism [1]. For users seeking an analgesic tool compound with minimized anti-inflammatory confounding in mechanistic studies, or for programs targeting non-COX analgesic pathways, 10c provides a differentiated pharmacological profile that is not available from the reference drug or from dual-acting analogs within the same chemical series [1].

Anti-inflammatory selectivity Carrageenan edema COX-sparing analgesia Exudative inflammation

Best Research and Industrial Application Scenarios for 2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (10c) Based on Quantitative Differential Evidence


In Vivo Analgesic Screening Requiring Balanced Central–Peripheral Antinociception with Ketorolac-Level Peripheral Efficacy

For pre-clinical pain research programs that require a small-molecule tool compound with verified dual central and peripheral analgesic activity, 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (10c) is the only 7-phenyl congener that simultaneously achieves statistically significant efficacy in both the hot plate (+110.6%*) and acetic acid writhing (−55.20%*) models at 25 mg/kg p.o., with peripheral efficacy equivalent to ketorolac (−55.55%*) [1]. The 2-piperidinyl analog 10b should be avoided, as it fails to reach significance in the peripheral writhing model (−21.05%, n.s.); the 2-pyrrolidinyl analog 10a is ineffective in both assays [1].

Mechanistic Dissection of COX-Independent vs. COX-Dependent Peripheral Analgesic Pathways

Compound 10c uniquely dissociates peripheral analgesic activity (−55.20%* writhing inhibition) from anti-exudative activity (−21.80% edema inhibition, n.s.), yielding an analgesia-to-anti-inflammation ratio of 2.53 compared to 1.35 for ketorolac [1]. This profile positions 10c as a chemical probe for studying non-cyclooxygenase analgesic mechanisms in visceral pain models, whereas ketorolac and the dual-acting analog 16a are confounded by co-extensive anti-inflammatory effects [1].

SAR-Driven Medicinal Chemistry Optimization of the 2-Position N-Heterocycle Pharmacophore

The quantitative head-to-head dataset across the 10a/10b/10c congeneric series, combined with the 14–16 pairwise furyl/thienyl substitutions, provides a comprehensive SAR matrix suitable for computational QSAR model building and pharmacophore refinement [1]. Procurement of 10c alongside 10a and 10b enables a complete structure–activity relationship study of how the morpholine oxygen atom (present in 10c, absent in 10a and 10b) governs the peripheral antinociceptive pharmacophore [1].

Reference Standard for Analytical Method Development and Purity Validation in Thiazolo-Pyridazinone Chemistry

With a high melting point (302–303 °C), full ¹H-NMR, ¹³C-NMR, and LC-MS characterization, and a reproducible synthetic yield of 81%, 10c serves as a well-characterized reference standard for HPLC purity method development, differential scanning calorimetry calibration, and mass spectrometry tuning within thiazolo[4,5-d]pyridazin-4(5H)-one chemical libraries [1]. The commercially available purity of ≥97% from multiple ISO-certified suppliers further supports its use as a quality control benchmark [1].

Quote Request

Request a Quote for 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.